molecular formula C15H11N5OS B11096706 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11096706
M. Wt: 309.3 g/mol
InChI Key: DGQKUYNJNIVVAW-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, two cyano groups, and a sulfanyl group attached to a pyridine ring, along with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11N5OS

Molecular Weight

309.3 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C15H11N5OS/c16-7-10-6-11(8-17)15(20-14(10)18)22-9-13(21)19-12-4-2-1-3-5-12/h1-6H,9H2,(H2,18,20)(H,19,21)

InChI Key

DGQKUYNJNIVVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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